EDDI serves as a versatile ligand in catalysis, facilitating chemical reactions by binding to metal ions and altering their reactivity. This allows researchers to develop new and efficient catalysts for various processes, including:
Beyond its role as a catalyst ligand, EDDI itself participates directly in certain organic synthesis reactions. It acts as a:
EDDI exhibits excellent corrosion inhibition properties, particularly for copper and its alloys. Researchers study its effectiveness in:
Beyond the mentioned areas, EDDI finds use in various other scientific research fields, including:
Ethylenediamine dihydroiodide is an organic compound with the chemical formula . It is a salt formed from ethylenediamine and hydroiodic acid, characterized by its white to off-white crystalline appearance. This compound is notable for its role as a source of iodide, particularly in animal nutrition, where it is added to feed as a dietary supplement to prevent iodine deficiency. Ethylenediamine dihydroiodide is also recognized for its potential use in various pharmaceutical applications due to its unique chemical properties.
In animals, EDDI serves as a source of iodine. Upon ingestion, EDDI dissociates in the digestive tract, releasing iodide ions (I⁻). These iodide ions are absorbed into the bloodstream and incorporated into various biological molecules, including thyroid hormones, which are essential for regulating metabolism, growth, and development [].
EDDI is generally considered safe (GRAS) by the US Food and Drug Administration (FDA) when used as a source of iodine in animal feed []. However, excessive intake can lead to iodine toxicity, characterized by symptoms like nausea, vomiting, and diarrhea [].
The reaction with hydrochloric acid forms ethylenediamine dihydrochloride, showcasing its ability to undergo protonation reactions under acidic conditions .
Ethylenediamine dihydroiodide exhibits several biological activities:
The synthesis of ethylenediamine dihydroiodide typically involves the following methods:
Ethylenediamine dihydroiodide has several important applications:
Studies on the interactions of ethylenediamine dihydroiodide focus on its biological and chemical reactivity:
Ethylenediamine dihydroiodide shares similarities with several other compounds, particularly those containing amines or iodides. Here are some comparable compounds:
Ethylenediamine dihydroiodide's uniqueness lies in its dual functionality as both an amine and a source of iodide, making it particularly valuable for applications requiring both properties. Unlike other iodides, its incorporation into animal feed highlights its specific role in nutrition rather than solely pharmaceutical or industrial uses.
Ethylenediamine dihydroiodide is an organic compound with the molecular formula C₂H₁₀N₂I₂ [1] [2]. This chemical compound has a molecular weight of 315.92 g/mol, making it significantly heavier than its parent compound due to the presence of iodine atoms [3] [4]. The molecular structure consists of an ethylenediammonium dication (C₂H₄(NH₃)₂²⁺) and two iodide anions [1] [5].
The elemental composition of ethylenediamine dihydroiodide reveals the relative contribution of each element to the overall molecular weight. Carbon contributes 24.022 g/mol (7.60%), hydrogen contributes 10.080 g/mol (3.19%), nitrogen contributes 28.014 g/mol (8.87%), and iodine makes the largest contribution at 253.808 g/mol (80.34%) [2] [4]. This high percentage of iodine explains the compound's significant molecular weight compared to the parent ethylenediamine.
Table 1: Elemental Composition of Ethylenediamine Dihydroiodide
Element | Chemical Symbol | Number of Atoms | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Mass Percentage (%) |
---|---|---|---|---|---|
Carbon | C | 2 | 12.011 | 24.022 | 7.60 |
Hydrogen | H | 10 | 1.008 | 10.080 | 3.19 |
Nitrogen | N | 2 | 14.007 | 28.014 | 8.87 |
Iodine | I | 2 | 126.904 | 253.808 | 80.34 |
The chemical identity of ethylenediamine dihydroiodide is registered with the Chemical Abstracts Service (CAS) number 5700-49-2, which serves as a unique identifier for this specific chemical compound [2] [5]. The compound is also known by several synonyms including ethylenediammonium diiodide, 1,2-ethanediamine dihydroiodide, and ethane-1,2-diamine dihydroiodide [5] [6].
The chemical structure of ethylenediamine dihydroiodide features a central ethylene backbone with two ammonium groups, forming the ethylenediammonium dication, and two iodide counterions [1] [8]. The ethylenediammonium portion consists of two carbon atoms connected by a single covalent bond, with each carbon atom further bonded to a protonated amino group (-NH₃⁺) [5] [9].
The carbon-carbon bond in the ethylene backbone has a standard single bond length of approximately 1.54 Å, which is typical for sp³ hybridized carbon atoms [10] [12]. The carbon-nitrogen bonds have lengths of approximately 1.47-1.48 Å, similar to those found in the parent ethylenediamine compound [10] [11]. The nitrogen-hydrogen bonds in the ammonium groups (-NH₃⁺) are slightly shorter than those in neutral amines, measuring approximately 1.0-1.1 Å, due to the positive charge on the nitrogen atoms [11] [12].
Table 2: Chemical Bonding in Ethylenediamine Dihydroiodide
Bond Type | Bond Length (Å) | Bond Characteristics |
---|---|---|
C-C bond (ethylene backbone) | ~1.54 | Single covalent bond |
C-N bond | ~1.47-1.48 | Single covalent bond |
N-H bond in -NH₃⁺ | ~1.0-1.1 | Polar covalent bond |
Ionic interaction (NH₃⁺...I⁻) | ~3.0-3.2 | Electrostatic attraction |
The bond angles in ethylenediamine dihydroiodide generally conform to tetrahedral geometry around the carbon and nitrogen atoms [10] [20]. The C-C-N bond angle is approximately 109-112°, which is close to the ideal tetrahedral angle of 109.5° [10] [11]. Similarly, the H-C-H angles in the methylene groups and the H-N-H angles in the ammonium groups are approximately 107-109°, also approaching tetrahedral geometry [11] [20].
The interaction between the ethylenediammonium dication and the iodide anions is primarily ionic in nature, with electrostatic attractions between the positively charged nitrogen atoms and the negatively charged iodide ions [1] [5]. These ionic interactions play a crucial role in the crystal packing and overall stability of the compound in its solid state [5] [8].
Ethylenediamine dihydroiodide exists as a white to off-white crystalline powder at room temperature [3] [6]. The compound is solid at ambient conditions and exhibits a melting point range of 164-170°C, although some sources report higher values of 208-212°C [6] [14]. This discrepancy may be due to variations in sample purity or different measurement conditions [6] [14].
While comprehensive crystallographic data specifically for ethylenediamine dihydroiodide is limited in the scientific literature, the compound is known to form crystals that are slightly hygroscopic, meaning they can absorb moisture from the air [6] [15]. This property necessitates storage under inert gas or in a cool, dark place to maintain its stability and prevent degradation [3] [15].
Table 3: Crystallographic and Physical Parameters of Ethylenediamine Dihydroiodide
Parameter | Value |
---|---|
Crystal System | Not fully determined in literature |
Appearance | White to off-white crystalline powder |
Physical State | Solid |
Solubility in Water | Soluble |
Melting Point Range | 164-170°C (some sources report 208-212°C) |
Hygroscopic Nature | Slightly hygroscopic |
The crystal structure of ethylenediamine dihydroiodide likely features extensive hydrogen bonding networks, similar to those observed in related compounds such as ethylenediamine dihydrochloride [10] [11]. In these related structures, the ammonium groups form hydrogen bonds with the halide ions, creating a three-dimensional network that contributes to the stability of the crystal lattice [10] [11].
The solubility properties of ethylenediamine dihydroiodide are notable, as it is readily soluble in water and methanol but insoluble in non-polar solvents such as benzene [6] [16]. This solubility profile is consistent with the ionic nature of the compound, as ionic substances typically dissolve well in polar solvents but poorly in non-polar ones [6] [16].
Ethylenediamine dihydroiodide is derived from the parent compound ethylenediamine through protonation with hydroiodic acid [1] [7]. Ethylenediamine, with the molecular formula C₂H₈N₂, is a colorless liquid at room temperature with an ammonia-like odor and serves as an important building block in chemical synthesis [12] [17].
The transformation from ethylenediamine to its dihydroiodide salt involves the protonation of both amino groups, converting them from -NH₂ to -NH₃⁺, and the association with iodide counterions [1] [7]. This process significantly alters the physical properties of the compound, changing it from a liquid to a crystalline solid and increasing its molecular weight from 60.10 g/mol to 315.92 g/mol [12] [17].
Table 4: Comparison between Ethylenediamine and Ethylenediamine Dihydroiodide
Property | Ethylenediamine | Ethylenediamine Dihydroiodide |
---|---|---|
Molecular Formula | C₂H₈N₂ | C₂H₁₀N₂I₂ |
Molecular Weight (g/mol) | 60.10 | 315.92 |
Physical State at Room Temperature | Colorless liquid | Crystalline solid |
Structure | Two primary amino groups (-NH₂) attached to ethane backbone | Ethylenediammonium dication (C₂H₄(NH₃)₂²⁺) with two iodide anions |
Basicity | Strongly basic | Less basic than parent compound |
Solubility in Water | Miscible | Soluble |
The structural conformation of ethylenediamine can vary, with the molecule able to adopt both gauche and anti conformations in its free state [12] [21]. In contrast, ethylenediamine dihydroiodide likely adopts a more rigid conformation in its crystal structure, potentially favoring a trans/anti arrangement (180° dihedral angle) of the N-C-C-N backbone due to crystal packing forces and ionic interactions [10] [21].
The nitrogen atoms in ethylenediamine exhibit sp³ hybridization with a pyramidal geometry, while in the dihydroiodide salt, the nitrogen atoms maintain sp³ hybridization but form tetrahedral NH₃⁺ groups due to protonation [12] [17]. This change in hybridization affects the hydrogen bonding capabilities of the compound, with the dihydroiodide salt being a stronger hydrogen bond donor through its NH₃⁺ groups compared to the parent ethylenediamine [12] [21].
Irritant